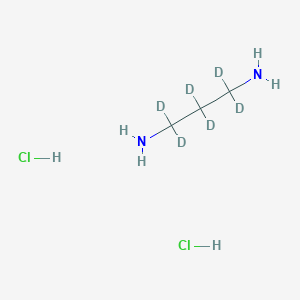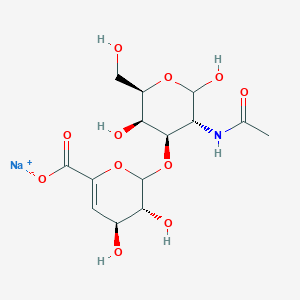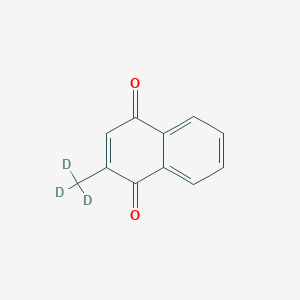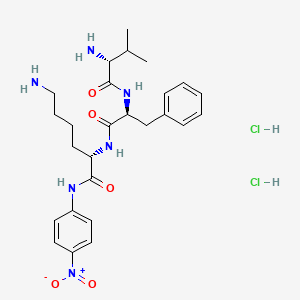
4-Chloro-6-fluoro-3-iodoquinoline
Vue d'ensemble
Description
4-Chloro-6-fluoro-3-iodoquinoline is a chemical compound with the molecular formula C9H4ClFIN . It is a versatile compound used in various scientific research fields due to its unique properties.
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Chloro-6-fluoro-3-iodoquinoline, involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-3-iodoquinoline involves a quinoline ring system, which is a common nitrogen-containing heterocycle . The presence of chlorine, fluorine, and iodine atoms in the quinoline ring contributes to its unique properties .Applications De Recherche Scientifique
- Field : Agrochemical and Pharmaceutical Industries .
- Summary : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods : The synthesis of TFMP involves the combination of unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Field : Organic Synthesis and Medicinal Chemistry .
- Summary : Quinazolines are an important class of heterocyclic compounds that have proven their significance in the field of organic synthesis and medicinal chemistry because of their wide range of biological and pharmacological properties .
- Methods : Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This includes transition metal-catalyzed reactions .
- Results : Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals .
- Field : Organic Chemistry .
- Summary : Methyl 4-chloro-6-fluoro-3-formyl-2 H -chromene-2-carboxylate was synthesized conveniently using Vilsmeier reagent .
- Methods : A series of new 2 H -chromenes was prepared in high yields by introducing a corresponding β -halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .
- Results : The synthesis resulted in a series of new 2 H -chromenes .
Synthesis and Application of Trifluoromethylpyridines
Synthesis of Quinazoline Derivatives
Synthesis of Methyl 4-chloro-6-fluoro-3-formyl-2 H -chromene-2-carboxylate
- Field : Medicinal Chemistry .
- Summary : Quinoline derivatives have a wide range of biological and pharmacological properties . They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
- Methods : The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .
- Results : Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
- Field : Organic Chemistry .
- Summary : Fluorinated quinolines have unique properties and exhibit important biological activities .
- Methods : A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
- Results : Fluorinated quinolines have found application in agriculture, and also as components for liquid crystals . Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
- Field : Organic Chemistry .
- Summary : Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate was synthesized conveniently using Vilsmeier reagent .
- Methods : A series of new 2H-chromenes was prepared in high yields by introducing a corresponding β-halovinylaldehyde into condensation and cyclization reactions with active methylene compounds .
- Results : The synthesis resulted in a series of new 2H-chromenes .
Synthesis and Therapeutic Potential of Quinoline Derivatives
Fluorinated Quinolines: Synthesis, Properties and Applications
Synthesis of Methyl 4-chloro-6-fluoro-3-formyl-2H-chromene-2-carboxylate
- Field : Organic Chemistry .
- Summary : The decoration of heterocycles with functional groups and substituents is of great importance for many fields of chemistry . Halogen Dance reactions proved to be a valuable tool and it was demonstrated in many cases that positions in heterocyclic systems can be activated for subsequent reactions by selective migration of a halide in the corresponding position .
- Methods : Most reported examples relied on the well-established halogen dance induced by organic lithium bases such as LDA or LTMP . However, also several unusual halogen migrations under neutral or even acidic conditions have been reported .
- Results : The halogen dance reaction has been used to synthesize various heterocyclic compounds .
- Field : Organic Chemistry .
- Summary : Quenching with iodine, gave 77% of 3-chloro-2,6-difluoro-4-iodopyridine accompanied by 15% of 3-chloro-2,6-difluoro-5-iodopyridine .
- Methods : The synthesis involves the use of iodine .
- Results : The synthesis resulted in 3-chloro-2,6-difluoro-4-iodopyridine .
- Field : Organic Chemistry .
- Summary : The synthesis of 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone and 2,3,4-trichloro-6,7-difluoroquinolone from 4,5-difluoro-2-nitrobenzoic acid .
- Methods : Diester has been transformed smoothly into 4-hydroxy-quinolone due to reductive cyclization proceeding in basic media in the presence of sodium borohydride .
- Results : The synthesis resulted in 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone .
Halogen Dance Reaction on Heterocycles
Synthesis of 3-Chloro-2,6-Difluoro-4-Iodopyridine
Synthesis of 6,7-Difluoro-3-Nitro-4-Hydroxy-2-Quinolone
Safety And Hazards
Orientations Futures
Quinoline derivatives, including 4-Chloro-6-fluoro-3-iodoquinoline, offer exciting possibilities in drug discovery, organic synthesis, and material science, making them valuable tools for innovative research endeavors . The development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications are areas of ongoing research .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFIN/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRVJUMVAKSVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901291247 | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-3-iodoquinoline | |
CAS RN |
1431364-01-0 | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431364-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-chloro-6-fluoro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901291247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1436232.png)




![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(piperidin-4-yl)acetamide; trifluoroacetic acid](/img/structure/B1436241.png)
![(1S)-1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanol](/img/structure/B1436243.png)


![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(dimethylamino)methylidene]-2,2-difluoroacetamide](/img/structure/B1436248.png)
